N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide
Description
N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide is a synthetic compound featuring a 1,3,5-triazine heterocycle substituted with two methoxy groups at positions 4 and 4. The triazine core is linked via a methylene bridge to a propanamide moiety bearing a phenoxy substituent.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-10(23-11-7-5-4-6-8-11)13(20)16-9-12-17-14(21-2)19-15(18-12)22-3/h4-8,10H,9H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSDLZKYFGLWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NC(=N1)OC)OC)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in the presence of a suitable solvent such as tetrahydrofuran . The reaction proceeds through the formation of a quaternary ammonium chloride salt, which is then reacted with 2-phenoxypropanamide to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide undergoes various types of chemical reactions, including:
Condensation Reactions: It acts as a condensing agent for the formation of amides from carboxylic acids and amines.
Esterification Reactions: It facilitates the esterification of carboxylic acids with alcohols to form esters.
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly in the synthesis of Weinreb amides.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents such as tetrahydrofuran, methanol, ethanol, or isopropyl alcohol . The reaction conditions often involve mild temperatures and atmospheric pressure, making the processes efficient and straightforward.
Major Products Formed
The major products formed from these reactions include amides, esters, and Weinreb amides. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals.
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and agricultural applications. This article explores its applications, synthesis, and biological activities based on diverse research findings.
Structural Representation
The compound features a triazine ring, which is known for its stability and ability to interact with biological targets. The phenoxypropanamide moiety contributes to its potential biological activity.
Medicinal Chemistry
This compound has shown promise in various medicinal applications:
- Anticancer Activity : Research indicates that compounds with triazine structures can exhibit significant anticancer properties. For example, studies have demonstrated that similar triazine derivatives inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Antimicrobial Properties : The compound's ability to interact with cellular targets makes it a candidate for developing antimicrobial agents. Triazine derivatives have been reported to possess activity against a range of pathogens, suggesting potential utility in treating infections .
Agricultural Applications
The compound may also find applications in agriculture as a pesticide or herbicide due to its chemical stability and effectiveness against specific plant pathogens. The triazine core is commonly utilized in herbicides for its ability to inhibit photosynthesis in target plants.
Biochemical Research
In biochemical research, the compound can serve as a tool for studying enzyme interactions and metabolic pathways. Its reactivity with biological molecules allows researchers to investigate mechanisms of action and the effects of modifications on biological activity.
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of Triazine Core : Starting with 4,6-dimethoxy-1,3,5-triazine, which can be synthesized from urea and appropriate aldehydes under controlled conditions.
- Coupling Reaction : The triazine derivative is then reacted with phenoxypropanoyl chloride in the presence of a base to yield the final amide product.
Industrial Production
For industrial applications, optimizing reaction conditions such as temperature and solvent choice can enhance yield and reduce production costs. Continuous flow reactors are increasingly used for scaling up synthesis processes efficiently.
Anticancer Studies
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related triazine compounds. The results showed that these compounds inhibited the growth of several cancer cell lines by disrupting metabolic pathways essential for cell survival .
Antimicrobial Activity
Research has demonstrated that similar compounds exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, a comparative study highlighted that triazine derivatives could inhibit bacterial growth at low concentrations, making them suitable candidates for further development into antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the corresponding amides, esters, or other derivatives . The process releases a molecule of N-methylmorpholinium, which is a by-product of the reaction .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including antifungal agents and sulfonylurea herbicides. Below is a detailed comparison:
Core Heterocycle and Functional Groups
Key Observations:
- Triazine vs. Pyrimidine Cores: The triazine core in the target compound distinguishes it from sulfonylurea herbicides (e.g., cinosulfuron, azimsulfuron), which utilize a pyrimidine ring.
- Functional Group Divergence: The target’s amide and phenoxy groups contrast with the sulfonamide and urea motifs in sulfonylureas. This difference likely impacts mechanism of action; sulfonylureas inhibit acetolactate synthase (ALS) in plants, while amides may target other pathways .
- Antifungal Analogues: TRI, a triazine-containing antifungal agent, shares the 4,6-dimethoxy substitution but employs a vinyl-aniline linker instead of an amide-phenoxy chain. The free -NH- group in TRI is critical for antifungal activity, which the target compound lacks .
Substituent Effects on Bioactivity
- Methoxy Groups: The 4,6-dimethoxy substitution on triazine or pyrimidine rings is conserved across multiple compounds (e.g., TRI, cinosulfuron). These groups enhance solubility and influence binding affinity to enzymes or receptors .
- Aromatic Moieties: The phenoxy group in the target compound mirrors the para-substituted aromatic rings in TRI and sulfonylureas. Such groups often mediate hydrophobic interactions in target binding pockets .
Research Findings and Hypotheses
Antifungal Potential: While TRI’s antifungal activity relies on its triazine core and -NH- linker, the target compound’s amide-phenoxy chain may limit similar efficacy. However, its aromatic and methoxy features could support antifungal properties via alternative mechanisms .
Instead, the triazine core might interact with photosynthesis inhibitors (e.g., triazine herbicides), though this requires validation .
Synthetic Utility: Analogous triazine derivatives (e.g., DMTMM in ) are used as coupling reagents in peptide synthesis. The target’s amide group and stable triazine core could position it as a novel reagent for organic synthesis .
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide is a compound that belongs to the class of triazine derivatives. It has garnered attention due to its potential applications in organic synthesis and its biochemical properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
The molecular formula of this compound is C14H18N4O4. The compound exhibits a molecular weight of 306.32 g/mol. Its structure includes a triazine ring that contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical reactions.
- Gene Expression Modulation : It has the potential to influence gene expression profiles, which can affect cellular functions.
- Binding Interactions : The triazine moiety allows for interactions with biomolecules, potentially affecting their activity.
Biological Applications
This compound is primarily utilized in the following areas:
-
Organic Synthesis : It serves as a coupling agent in the formation of amides and esters from carboxylic acids and amines.
Reaction Type Description Condensation Reactions Formation of amides from carboxylic acids and amines Esterification Reaction with alcohols to form esters - Pharmaceutical Development : The compound is explored for its potential in synthesizing biologically active molecules such as peptides.
Research Findings
Several studies have highlighted the efficacy and versatility of this compound:
- Synthesis Studies : Research indicates that this compound can effectively condense various amines with carboxylic acids under mild conditions. For instance, a study demonstrated its use in synthesizing N-Phenylethyl-3-phenylpropaneamide with an 84% yield through a straightforward reaction protocol involving DMTMM (a related triazine derivative) as a coupling agent .
- Biochemical Activity : In vitro assays have shown that compounds with similar structural motifs exhibit significant biological activities such as antimicrobial and anticancer properties. This suggests that this compound may possess similar activities warranting further investigation .
- Case Studies : A recent case study reported the successful application of this compound in peptide synthesis where it facilitated the formation of complex peptide structures that are crucial for drug development .
Q & A
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazine methylation | CH₃I, NaH, DMF, 0°C | 75–85 | |
| Amide coupling | DMTMM, NMM, THF, RT | 60–70 |
Q. Table 2. Biological Activity Data
| Target Organism | Assay Type | MIC (µg/mL) | Notes |
|---|---|---|---|
| Candida albicans | Broth microdilution | 4–8 | pH-dependent activity |
| Aspergillus fumigatus | Agar diffusion | 16 | Limited solubility in aqueous media |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
